

Unlocking Cardioproprotection: A Technical Guide to JTV-519 Fumarate

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cardioprotective properties of **JTV-519 fumarate** (also known as K201), a novel 1,4-benzothiazepine derivative. JTV-519 has demonstrated significant potential in mitigating cardiac dysfunction, particularly in the context of heart failure and arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary cardioprotective effect of JTV-519 stems from its ability to stabilize the cardiac ryanodine receptor (RyR2) in its closed state.[1][2] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as heart failure, RyR2 can become "leaky," leading to an abnormal diastolic efflux of calcium from the SR.[3] This calcium leak can trigger delayed afterdepolarizations, leading to cardiac arrhythmias, and can also contribute to contractile dysfunction.[1][4]

JTV-519 is believed to exert its stabilizing effect by increasing the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[2][5] Calstabin-2 is a regulatory protein that naturally stabilizes the closed conformation of the RyR2 channel.[2] However, there is also evidence to suggest that JTV-519 can directly act on the RyR2 channel, independent of its interaction with calstabin-2, to prevent



conformational changes that lead to calcium leakage.[1] By preventing this diastolic calcium leak, JTV-519 helps to maintain proper intracellular calcium homeostasis, thereby preventing arrhythmias and improving overall cardiac function.[1][4]

Beyond its primary action on RyR2, JTV-519 has been shown to be a multi-channel blocker, affecting various other ion channels in cardiomyocytes, which contributes to its antiarrhythmic properties.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of **JTV-519 fumarate** from various preclinical studies.

Table 1: Effects of JTV-519 on Ryanodine Receptor (RyR2) and SERCA



Parameter	Species	Preparation	JTV-519 Concentrati on	Effect	Citation
RyR2	_				
EC50 for Ca2+ activation of [3H]ryanodin e binding	Not Specified	Not Specified	Not Specified	Increased from 180 ± 16 nM to 260 ± 2 nM	[1]
SERCA					
IC50 for SERCA- dependent ATPase activity	Cardiac Muscle	Microsomes	at 200 μM Ca2+	130 μΜ	[5]
IC50 for SERCA- dependent ATPase activity	Cardiac Muscle	Microsomes	at 2 μM Ca2+	19 μΜ	[5]
IC50 for SERCA- dependent ATPase activity	Cardiac Muscle	Microsomes	at 0.25 μM Ca2+	9 μΜ	[5]

Table 2: Effects of JTV-519 on Cardiac Ion Channels



Ion Channel Current	Species	JTV-519 Concentration	% Inhibition	Citation
L-type Ca2+ current (ICa)	Rat	1.0 μΜ	22.0 ± 3.3%	[7]
L-type Ca2+ current (ICa)	Rat	3.0 μΜ	59.6 ± 1.4%	[7]
Sodium Current (INa)	Not Specified	Not Specified	Blocks in a voltage- and frequency- dependent manner	[5]
Inward Rectifying K+ Current (IK1)	Not Specified	Not Specified	Blocked	[5]
Rapidly Activating Delayed Rectifier K+ Current (IKr)	Not Specified	Not Specified	Blocked	[5]
Muscarinic Acetylcholine Receptor- Operated K+ Current (IKACh)	Not Specified	Not Specified	Blocked	[5]

Table 3: Effects of JTV-519 on Cardiac Function



Parameter	Animal Model	JTV-519 Treatment	Outcome	Citation
Left Ventricular Developed Pressure (% recovery after ischemia/reperfu sion)	Isolated Rat Heart	0.3 - 3.0 μΜ	Improved in a concentration-dependent manner	[7]
Postischemic Reperfusion Intracellular Ca2+ (% change from baseline)	Isolated Rat Heart	0.3 μΜ	Reduced increase from 42.7 ± 3.2% to 18.4 ± 9.1%	[7]
Diastolic Ca2+ Events	Rat Ventricular Cardiomyocytes	1.0 μmol/L	Significantly reduced magnitude	[8]
Diastolic Contractile Events (% RCL)	Rat Ventricular Cardiomyocytes	1.0 μmol/L	Reduced from 4.90 ± 0.73 to 0.77 ± 0.33	[8]
Ca2+ Spark Frequency	Murine Cardiomyocytes	1 μmol·L-1	Significantly reduced	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of JTV-519's cardioprotective properties.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating viable cardiomyocytes for in vitro studies.

Materials:



- Langendorff perfusion system
- Collagenase (Type II)
- Protease (Type XIV)
- Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 10 glucose, 20 HEPES; pH 7.3)
- Enzyme solution (Calcium-free Tyrode's with 0.5 mg/ml collagenase and 0.06 mg/ml protease)
- HEPES-buffered external solution (in mM: 137 NaCl, 5.4 KCl, 1 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 glucose, 20 HEPES; pH 7.4)

Procedure:

- Anesthetize the animal (e.g., rat) and quickly excise the heart.
- Mount the heart on the Langendorff apparatus and perfuse with oxygenated, 37°C calciumfree Tyrode's solution for 5 minutes to wash out the blood.
- Switch the perfusion to the enzyme solution and digest for approximately 15 minutes.
- Remove the heart from the apparatus, mince the ventricular tissue into small pieces in the external solution.
- Gently triturate the tissue with a pipette to release individual cardiomyocytes.
- Filter the cell suspension to remove undigested tissue.
- Allow the myocytes to settle by gravity and resuspend in fresh external solution.
- Gradually reintroduce calcium to the myocytes to avoid calcium paradox.

Induction of Tachycardia-Induced Heart Failure

This protocol describes a common in vivo model for studying heart failure.



Materials:

- Pacemaker
- Fluoroscopy or echocardiography equipment
- Sterile surgical instruments

Procedure:

- Under general anesthesia and sterile conditions, implant a pacemaker lead into the right ventricle or right atrium of the experimental animal (e.g., dog or pig).
- Connect the lead to a pacemaker generator implanted subcutaneously.
- After a recovery period, program the pacemaker to pace the heart at a high rate (e.g., 220-240 beats per minute) continuously for several weeks (typically 3-4 weeks).
- Monitor the development of heart failure using echocardiography to assess parameters such as ejection fraction, left ventricular dimensions, and fractional shortening.
- Once heart failure is established, the animal model can be used to test the effects of therapeutic interventions like JTV-519.

Measurement of Calcium Sparks

This protocol outlines the use of confocal microscopy and a fluorescent calcium indicator to visualize subcellular calcium release events.

Materials:

- Isolated cardiomyocytes
- Fluo-4 AM (calcium indicator)
- Pluronic F-127
- Confocal microscope with line-scanning capabilities



Image analysis software

Procedure:

- Load the isolated cardiomyocytes with Fluo-4 AM by incubating them in a solution containing the dye and Pluronic F-127 for a specified time.
- Wash the cells to remove excess dye.
- Place the coverslip with the loaded cells on the stage of the confocal microscope.
- Use the line-scan mode to acquire images along a single line within a cardiomyocyte at a high temporal resolution.
- Excite the Fluo-4 at 488 nm and collect the emission fluorescence above 505 nm.
- Record spontaneous calcium sparks in resting cardiomyocytes or under conditions of cellular stress.
- Analyze the recorded images to determine the frequency, amplitude, and spatial and temporal properties of the calcium sparks.

Patch-Clamp Electrophysiology

This protocol is a standard technique for studying the effects of JTV-519 on various cardiac ion channels.

Materials:

- · Isolated cardiomyocytes
- Patch-clamp amplifier and data acquisition system
- Micropipette puller and polisher
- Borosilicate glass capillaries
- Internal (pipette) and external (bath) solutions specific for the ion channel of interest



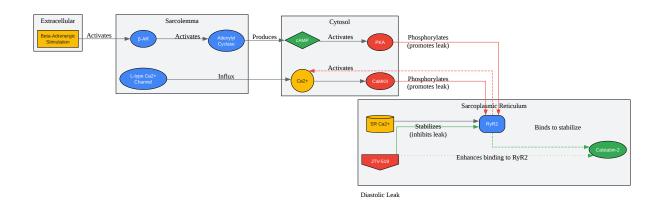
Procedure:

- Pull and fire-polish glass micropipettes to have a resistance of 2-5 M Ω when filled with the internal solution.
- Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
- Using a micromanipulator, carefully approach a myocyte with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
- Apply a series of voltage-clamp protocols to elicit and record the specific ion channel currents of interest (e.g., ICa, IKr, INa).
- Perfuse the cell with the external solution containing different concentrations of JTV-519 to determine its effects on the channel's current amplitude and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways influenced by JTV-519 and a typical experimental workflow for its investigation.

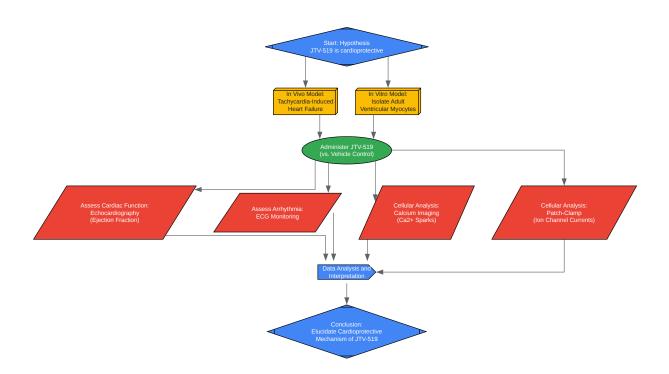




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Caption: JTV-519 signaling pathway in cardiomyocytes.





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Caption: Experimental workflow for investigating JTV-519.



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